![molecular formula C16H13N3O B2946898 (2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide CAS No. 496021-15-9](/img/structure/B2946898.png)
(2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide, also known as 4-methyl-2-cyano-N-pyridin-2-ylprop-2-enamide, is a synthetic organic compound used in the synthesis of various organic compounds. It is a versatile compound that has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and materials. The compound has also been used in the synthesis of various biological compounds, such as proteins and enzymes.
Scientific Research Applications
- (2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-2-yl)prop-2-enamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, studying its ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. Further mechanistic studies are needed to fully understand its anti-cancer properties .
- Inflammation plays a crucial role in various diseases. This compound has shown promise as an anti-inflammatory agent. It may modulate inflammatory pathways, reduce cytokine production, and suppress inflammatory responses. Researchers are keen on exploring its potential in treating inflammatory conditions such as arthritis, colitis, and neuroinflammation .
- Preliminary studies suggest that This compound exhibits antimicrobial activity. It may inhibit the growth of bacteria, fungi, and other pathogens. Researchers are investigating its efficacy against specific microbial strains and exploring its potential as a novel antimicrobial agent .
- Neurodegenerative diseases pose significant challenges. Some studies indicate that this compound may have neuroprotective properties. It could potentially protect neurons from oxidative stress, inflammation, and excitotoxicity. Researchers are studying its impact on neurodegenerative conditions like Alzheimer’s and Parkinson’s disease .
- Viral infections remain a global health concern. Researchers have explored the antiviral potential of This compound . It may inhibit viral replication or entry into host cells. Investigations are ongoing to determine its effectiveness against specific viruses, including influenza and herpes viruses .
- The compound’s unique chemical structure makes it an interesting target for chemical biology studies. Researchers use it as a probe to understand biological processes, receptor interactions, and cellular pathways. Additionally, it serves as a starting point for designing novel drug candidates with improved efficacy and reduced side effects .
Anticancer Potential
Anti-inflammatory Activity
Antimicrobial Properties
Neuroprotective Effects
Antiviral Activity
Chemical Biology and Drug Discovery
Mechanism of Action
Target of Action
The compound contains an indole nucleus , which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
(E)-2-cyano-3-(4-methylphenyl)-N-pyridin-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-12-5-7-13(8-6-12)10-14(11-17)16(20)19-15-4-2-3-9-18-15/h2-10H,1H3,(H,18,19,20)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUMBWPTNJHICF-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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